2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Scientific Research Applications
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by nitration and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar in structure but with a propanoic acid group instead of an acetic acid group.
4-Nitro-1H-pyrazole: Lacks the methoxy and acetic acid groups, making it less complex.
3-Methoxy-1H-pyrazole: Lacks the nitro and acetic acid groups, altering its reactivity and applications.
Uniqueness
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-14-6-4(9(12)13)2-8(7-6)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONANUGPWMAFGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254363 |
Source
|
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-53-9 |
Source
|
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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